molecular formula C7H10IN5 B12368508 3-Ethyladenine-d5 (hydroiodide)

3-Ethyladenine-d5 (hydroiodide)

Cat. No.: B12368508
M. Wt: 296.12 g/mol
InChI Key: AYKDNIUCEMWZBY-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyladenine-d5 (hydroiodide) is a deuterated labeled compound of 3-Ethyladenine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to study pharmacokinetics and metabolic profiles. The hydroiodide form of 3-Ethyladenine-d5 is particularly useful in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyladenine-d5 (hydroiodide) typically involves the deuteration of 3-Ethyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of 3-Ethyladenine-d5 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then purified and crystallized to obtain the hydroiodide form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyladenine-d5 (hydroiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyladenine-d5 (hydroiodide) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethyladenine-d5 (hydroiodide) involves its incorporation into nucleic acids, where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the metabolism and action of nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyladenine-d5 (hydroiodide) is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C7H10IN5

Molecular Weight

296.12 g/mol

IUPAC Name

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine;hydroiodide

InChI

InChI=1S/C7H9N5.HI/c1-2-12-4-11-6(8)5-7(12)10-3-9-5;/h3-4,8H,2H2,1H3,(H,9,10);1H/i1D3,2D2;

InChI Key

AYKDNIUCEMWZBY-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I

Canonical SMILES

CCN1C=NC(=N)C2=C1N=CN2.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.